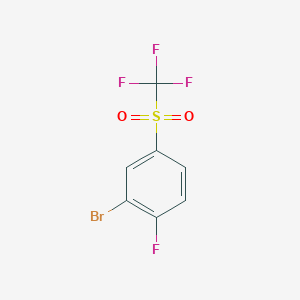

2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C7H3BrF4O2S It is characterized by the presence of bromine, fluorine, and a trifluoromethylsulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 1-fluoro-4-(trifluoromethylsulfonyl)benzene using bromine or a brominating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Oxidation and Reduction: The trifluoromethylsulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation-reduction reactions can produce sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Agents

Fluorinated compounds, including 2-bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene, are pivotal in the development of anticancer drugs. The trifluoromethylsulfonyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design. Research has shown that modifications of similar fluorinated benzene derivatives exhibit significant cytotoxic activity against various cancer cell lines, suggesting potential applications in targeted therapies.

Case Study: Synthesis and Activity

A study reported the synthesis of several trifluoromethylsulfonyl-containing compounds, which demonstrated promising activity against breast cancer cells. The introduction of the bromine and fluorine substituents was crucial for enhancing selectivity towards cancerous cells while minimizing toxicity to normal cells .

Materials Science

Polymer Additives

In materials science, this compound serves as a building block for synthesizing advanced polymers with enhanced thermal stability and chemical resistance. The unique properties imparted by the trifluoromethylsulfonyl group allow for the development of high-performance materials suitable for extreme environments.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Thermal Stability | >300°C |

| Chemical Resistance | High |

| Mechanical Strength | Enhanced |

| Water Repellency | Excellent |

Research indicates that incorporating such fluorinated compounds into polymer matrices significantly improves their performance in applications ranging from aerospace to electronics .

Agrochemicals

Pesticide Development

The compound's unique structure makes it an attractive candidate for developing new agrochemicals, including pesticides and herbicides. Fluorinated compounds often exhibit improved bioactivity and environmental stability compared to their non-fluorinated counterparts.

Case Study: Herbicidal Activity

In a recent investigation, derivatives of this compound were tested for herbicidal activity against common weeds. The results demonstrated that certain modifications led to compounds with effective weed control properties while maintaining a favorable environmental profile .

Wirkmechanismus

The mechanism of action of 2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms, as well as the trifluoromethylsulfonyl group, can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding . These interactions can influence the compound’s reactivity and its effects on biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-4-(trifluoromethylsulfonyl)benzene: Similar structure but lacks the fluorine atom.

2-Bromo-4-fluoro-1-(methylsulfonyl)benzene: Similar structure but has a methylsulfonyl group instead of a trifluoromethylsulfonyl group.

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene: Similar structure but has a trifluoromethyl group instead of a trifluoromethylsulfonyl group.

Uniqueness

2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene is unique due to the presence of both bromine and fluorine atoms, as well as the trifluoromethylsulfonyl group. This combination of functional groups imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry .

Biologische Aktivität

2-Bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article summarizes its biological activities, supported by data tables and research findings.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound can act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways within cells.

- Antimicrobial Activity : Research indicates significant antibacterial and antifungal properties against various pathogens.

- Antitumor Effects : Preliminary studies suggest that derivatives of this compound may inhibit anti-apoptotic proteins, presenting potential applications in cancer therapy.

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against several pathogens. The results are summarized in the table below:

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Moderate Inhibition | |

| Candida albicans | Significant Inhibition |

These findings highlight the compound's potential as an antimicrobial agent.

Antitumor Activity

The compound has shown promising results in inhibiting the growth of various cancer cell lines. Notably, it has been tested against:

- K562 (Chronic Myeloid Leukemia) : Exhibited significant growth inhibition.

- PC-3 (Prostate Cancer) : Demonstrated efficacy comparable to standard chemotherapeutic agents.

A study reported that specific derivatives exhibited greater growth inhibitory effects than traditional treatments, indicating its potential as a novel anticancer agent .

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Antimicrobial Study : A study evaluated the Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The compound showed effective concentrations ranging from 20 µM to 40 µM against resistant strains like S. aureus .

- Antitumor Efficacy : In vitro assays demonstrated that derivatives of this compound inhibited cell proliferation in cancer cell lines with IC50 values significantly lower than those of conventional drugs .

- Neuroprotective Effects : Emerging evidence suggests that similar compounds may have neuroprotective properties, reducing apoptosis markers by approximately 40% in neuronal cell cultures .

Summary of Biological Activities

The following table summarizes the observed biological activities associated with this compound:

Eigenschaften

IUPAC Name |

2-bromo-1-fluoro-4-(trifluoromethylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O2S/c8-5-3-4(1-2-6(5)9)15(13,14)7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIGTGZWWFYULV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.